N-propyl-4-Morpholinepropanamine

Description

Historical Context and Evolution of Research on N-propyl-4-Morpholinepropanamine and its Analogues

The exploration of morpholine (B109124) and its derivatives dates back to the early 20th century, with morpholine itself becoming commercially available in the United States in 1935. sci-hub.se The initial focus was on the fundamental properties and applications of the morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms. sci-hub.sebiosynce.com Over the decades, research expanded to include a wide array of N-substituted morpholine derivatives, driven by their diverse industrial and pharmacological potential. sci-hub.se

While specific early research on this compound is not extensively documented in readily available literature, its synthesis and investigation are intrinsically linked to the broader exploration of morpholine-based compounds. A notable patent filed in 2004 details a method for preparing this compound, referred to as APM, highlighting its role as an important intermediate in the synthesis of novel antidepressant drugs. google.com This suggests that dedicated research into this specific analogue gained momentum with the increasing interest in its potential pharmaceutical applications. The synthesis process described involves the reaction of morpholine with acrylonitrile (B1666552), followed by hydrogenation, a method indicative of established chemical manufacturing techniques. google.com

The evolution of research on analogues, such as other N-alkylated morpholines, has been driven by the desire to modulate the physicochemical and biological properties of the core morpholine structure for various applications, including as therapeutic agents and for materials science. biosynce.comacs.org

Significance of the Morpholinepropanamine Moiety in Contemporary Chemical Science

The morpholinepropanamine moiety is a significant pharmacophore in modern medicinal chemistry. sci-hub.senih.gov The morpholine ring itself is considered a "privileged structure" because it is frequently found in bioactive compounds and approved drugs. nih.gov Its presence in a molecule can confer advantageous properties, including improved solubility, metabolic stability, and pharmacokinetic profiles. biosynce.comnih.gov The morpholine ring can enhance a compound's ability to cross the blood-brain barrier, a crucial attribute for drugs targeting the central nervous system. acs.org

The propanamine side chain provides a flexible linker and a primary amine group, which is a key functional handle for further chemical modifications. This allows for the straightforward synthesis of a wide range of derivatives, enabling chemists to fine-tune the biological activity of a lead compound. biosynce.com The basic nitrogen atom in the morpholine ring and the primary amine can act as proton acceptors, influencing the compound's acid-base properties and its interactions with biological targets. biosynce.com

In addition to its role in medicinal chemistry, the morpholinepropanamine structure is valuable in other areas. For instance, N-(3-Aminopropyl)morpholine is utilized as a catalytic agent and a petrochemical additive. nih.gov Its ability to act as a bidentate ligand, coordinating with metal ions through both nitrogen atoms, makes it useful in the development of catalysts and coordination complexes.

Overview of Academic Research Trajectories for this compound

Academic research on this compound has largely revolved around its utility as a versatile chemical intermediate. A significant trajectory of investigation has been in the field of pharmaceutical sciences. It is cited as a building block in the synthesis of various pharmaceuticals, including potential antidepressants. google.com The structural features of this compound make it an attractive starting material for creating more complex molecules with desired therapeutic activities.

Another area of academic interest is in the development of novel materials. The primary and tertiary amine groups can react with a variety of chemical reagents, making it a useful monomer or cross-linking agent in polymer synthesis. Its application as a hardener and in plating agents and surface treating agents has also been noted. google.com

Furthermore, research extends to its application in agrochemicals. The broader class of morpholine derivatives has been extensively studied for the development of fungicides, herbicides, and insecticides. sci-hub.se While specific studies on this compound in this context are less common, its structural similarity to known agrochemically active compounds suggests potential for investigation in this area.

The following table summarizes the key research applications of this compound:

| Research Area | Specific Application |

| Pharmaceutical Synthesis | Intermediate for antidepressant drugs and other therapeutic agents. google.com |

| Industrial Chemistry | Catalytic agent, petrochemical additive, hardener, plating and surface treating agent. nih.gov |

| Polymer Science | Monomer or cross-linking agent in polymer synthesis. |

| Agrochemical Research | Potential for development of fungicides, herbicides, and insecticides. sci-hub.se |

Chemical Compound Information

| Compound Name | Synonyms |

| This compound | N-(3-Aminopropyl)morpholine, 3-Morpholinopropylamine, 4-(3-Aminopropyl)morpholine google.comnist.govnih.govnist.gov |

| Morpholine | 1-Oxa-4-azacyclohexane sci-hub.se |

| Acrylonitrile | |

| Aprepitant | sci-hub.se |

| Timolol | sci-hub.se |

| Finafloxacin | sci-hub.se |

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 123-00-2 nist.govnist.gov |

| Molecular Formula | C7H16N2O nist.govnist.gov |

| Molecular Weight | 144.21 g/mol google.com |

| Appearance | Colorless liquid google.com |

| Odor | Faint, fish-like google.com |

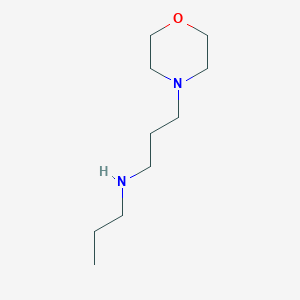

Structure

3D Structure

Properties

Molecular Formula |

C10H22N2O |

|---|---|

Molecular Weight |

186.29 g/mol |

IUPAC Name |

3-morpholin-4-yl-N-propylpropan-1-amine |

InChI |

InChI=1S/C10H22N2O/c1-2-4-11-5-3-6-12-7-9-13-10-8-12/h11H,2-10H2,1H3 |

InChI Key |

OOMWXWLSMBFDHD-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCCCN1CCOCC1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of N Propyl 4 Morpholinepropanamine

Nucleophilic Properties and Reaction Profiles of the Amine Group

N-propyl-4-morpholinepropanamine possesses two nitrogen atoms that can act as nucleophiles: the primary amine at the terminus of the propyl chain and the tertiary amine within the morpholine (B109124) ring. The nucleophilicity of amines is a critical factor in their chemical reactions, influencing their ability to attack electrophilic centers.

The primary amine group (-NH2) is a potent nucleophile due to the presence of a lone pair of electrons on the nitrogen atom and its relatively unhindered nature. It readily participates in a variety of nucleophilic substitution and addition reactions. For instance, it can react with alkyl halides, acyl chlorides, and epoxides. The general reactivity trend for amines often correlates with their basicity, with secondary amines typically being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849). masterorganicchemistry.com

The tertiary amine within the morpholine ring is also nucleophilic. However, its reactivity is influenced by steric hindrance from the propyl group and the cyclic structure. While tertiary amines are generally more basic than secondary amines in the gas phase, this trend can be reversed in solution due to solvation effects. masterorganicchemistry.com The lone pair on the tertiary nitrogen is available for reaction, but its accessibility is somewhat restricted compared to the primary amine.

The reaction profile of this compound is thus characterized by the differential reactivity of its two amine groups. The primary amine is generally the more reactive site for nucleophilic attack on unhindered electrophiles. However, the tertiary amine can also participate in reactions, particularly in the presence of smaller electrophiles or under conditions that favor its reactivity.

Role of the Morpholine Ring in Directing Reactivity

Electronically, the oxygen atom in the morpholine ring is an electron-withdrawing group due to its high electronegativity. This inductive effect reduces the electron density on the tertiary nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to a simple trialkylamine. masterorganicchemistry.comresearchgate.net This effect can be observed when comparing the nucleophilicity of morpholine with piperidine (B6355638), where the former is significantly less nucleophilic. masterorganicchemistry.com

Sterically, the morpholine ring, being a six-membered heterocycle, adopts a chair conformation. This fixed conformation can influence the approach of reactants to the tertiary nitrogen. The propyl group attached to the nitrogen further contributes to steric bulk, potentially hindering reactions at the tertiary amine center.

Furthermore, the morpholine moiety is considered a "privileged scaffold" in medicinal chemistry, often contributing to favorable pharmacokinetic properties in drug molecules. nih.govsci-hub.se While not directly related to its chemical reactivity in industrial applications, this highlights the unique physicochemical properties imparted by the morpholine ring. In the context of reactivity, the morpholine ring's ability to act as a hydrogen bond acceptor via its oxygen atom can also influence reaction mechanisms by stabilizing transition states or interacting with solvents. sci-hub.se

Exploration of Reaction Stereoselectivity and Regioselectivity

The presence of two distinct nucleophilic centers in this compound raises questions of regioselectivity in its reactions. When reacting with an electrophile, the site of attack—either the primary or the tertiary amine—will be determined by a combination of factors including the nature of the electrophile, the reaction conditions, and the inherent reactivity of the two amine groups.

In general, for reactions with unhindered electrophiles, the primary amine is the preferred site of attack due to its lower steric hindrance. For example, in Michael additions to α,β-unsaturated carbonyl compounds, amines are known to add to the β-carbon. researchgate.net In the case of this compound, the primary amine would be the more likely nucleophile in such a reaction.

Stereoselectivity becomes a key consideration when the reaction creates a new stereocenter. While this compound itself is not chiral, its reactions can be stereoselective if a chiral catalyst is employed or if the substrate itself is chiral. For instance, the synthesis of chiral morpholine derivatives can be achieved with high stereoselectivity using catalytic methods. nih.govacs.orgnih.gov The development of enantioselective hydroamination reactions of alkenes, a fundamental transformation to create chiral amines, has been a significant area of research. nih.gov While specific studies on the stereoselective reactions of this compound are not widely reported, the principles of asymmetric catalysis could be applied to control the stereochemical outcome of its reactions.

Catalytic Activity of this compound in Organic Transformations

The amine functionalities in this compound suggest its potential as a catalyst in various organic transformations. Both the primary and tertiary amine groups can act as Brønsted or Lewis bases, or as nucleophilic catalysts.

Organocatalysis Mediated by this compound

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. Amines are a prominent class of organocatalysts. This compound, with its dual amine functionality, could potentially catalyze reactions such as aldol (B89426) condensations and Michael additions.

In a typical enamine-based catalytic cycle for a Michael addition, a secondary amine catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. However, the low reactivity of morpholine-derived enamines, attributed to the electron-withdrawing effect of the oxygen and the pyramidalization of the nitrogen, has been noted as a challenge. ekb.eg Despite this, new morpholine-based organocatalysts have been developed that show high efficiency in the 1,4-addition of aldehydes to nitroolefins. ekb.egfrontiersin.org

While specific studies detailing the use of this compound as an organocatalyst are not prevalent in the literature, its structural features suggest it could function as a basic catalyst, activating substrates through deprotonation, or as a nucleophilic catalyst, forming reactive intermediates.

Applications in Polymerization Chemistry

This compound and related morpholine derivatives have found applications in polymerization chemistry, particularly as catalysts in the production of polyurethanes and as curing agents for epoxy resins.

In the synthesis of polyurethane foams, tertiary amine catalysts play a crucial role in balancing the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions. ekb.egmdpi.com The catalytic activity of tertiary amines is dependent on their structure and basicity. masterorganicchemistry.com Morpholine derivatives, such as N-ethyl morpholine and N-methyl morpholine, are known to be weak blowing catalysts. ekb.eg A computational study on urethane (B1682113) formation catalyzed by morpholine and 4-methylmorpholine (B44366) revealed a multi-step mechanism, with the catalytic activity being related to the proton affinity of the amine. mdpi.com While direct data for this compound is not available, its structure suggests it could act as a reactive catalyst, potentially being incorporated into the polymer matrix, which is a desirable feature for reducing volatile organic compound (VOC) emissions. mdpi.com

As a curing agent for epoxy resins, amines react with the epoxide rings to form a cross-linked polymer network. researchgate.netresearchgate.net The primary amine group of this compound can react with two epoxy groups, while the tertiary amine can act as an accelerator for the curing process. researchgate.netpolymerinnovationblog.compolymerinnovationblog.com The use of reactive accelerators, which become part of the polymer backbone, is advantageous in minimizing leaching and plasticization effects. polymerinnovationblog.comgoogleapis.com

The compound's potential as an initiator or catalyst in ring-opening polymerization (ROP) of cyclic esters like lactones is also a possibility. researchgate.netrsc.org Organocatalytic ROP has gained significant attention for the synthesis of biodegradable polyesters. Amines can act as catalysts in these reactions, although specific studies involving this compound are not widely documented.

Advanced Spectroscopic and Analytical Characterization Techniques for N Propyl 4 Morpholinepropanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govresearchgate.netmdpi.com

NMR spectroscopy stands as a cornerstone technique for determining the precise structure of organic molecules in solution. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework. For N-propyl-4-morpholinepropanamine, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unambiguously assign all proton and carbon signals. nih.govresearchgate.net

High-Resolution 1H NMR Spectroscopy

High-resolution 1H NMR spectroscopy offers critical information about the number of chemically distinct protons, their electronic environments, and their proximity to other protons. In a typical 1H NMR spectrum of this compound, distinct signals are observed for the protons of the propyl group and the morpholine (B109124) ring. docbrown.infochemicalbook.com

The protons on the carbon adjacent to the primary amine (C1'-H2) typically appear as a triplet due to coupling with the adjacent methylene (B1212753) protons (C2'-H2). The signal for the C2'-H2 protons would be expected to be a more complex multiplet, as they are coupled to the protons at both C1' and C3'. The protons on the carbon attached to the morpholine nitrogen (C3'-H2) would likely also present as a triplet. Within the morpholine ring, the protons on the carbons adjacent to the oxygen (O-CH2) and the nitrogen (N-CH2) will have distinct chemical shifts, often appearing as triplets. docbrown.info The integration of these signals provides a ratio of the number of protons in each unique environment, confirming the presence of the propyl and morpholine moieties. docbrown.info

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| NH 2 | 1.0 - 2.5 | Broad Singlet |

| CH 2-NH2 | 2.6 - 2.8 | Triplet |

| CH 2-CH2-NH2 | 1.5 - 1.7 | Multiplet |

| N-CH 2-CH2 | 2.3 - 2.5 | Triplet |

| Morpholine N-CH 2 | 2.4 - 2.6 | Triplet |

| Morpholine O-CH 2 | 3.6 - 3.8 | Triplet |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR Spectroscopy and 2D NMR Techniques

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. docbrown.info A standard 13C NMR spectrum of this compound is expected to show distinct signals for each of the seven carbon atoms in the molecule, as they are all in unique chemical environments. docbrown.info The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of neighboring atoms. For instance, the carbons of the morpholine ring adjacent to the oxygen atom will be shifted further downfield compared to those adjacent to the nitrogen.

To definitively assign each proton and carbon signal, two-dimensional (2D) NMR techniques are invaluable. nih.govresearchgate.netnsf.gov Experiments such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms. This allows for the unambiguous assignment of a proton signal to its corresponding carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range couplings (typically 2-3 bonds), which helps to piece together the connectivity of the entire molecule by showing correlations between protons and carbons that are not directly attached. For this compound, an HMBC spectrum would show correlations between the protons on C3' of the propyl chain and the carbons of the morpholine ring, confirming the point of attachment.

Mass Spectrometry for Molecular Mass and Fragmentation Analysisresearchgate.netmdpi.comnist.gov

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.govnih.gov

Electron Ionization Mass Spectrometry (EIMS)

In Electron Ionization Mass Spectrometry (EIMS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. nih.gov The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion (M+) and various fragment ions. The molecular ion peak for this compound would be observed at an m/z corresponding to its molecular weight.

Common fragmentation pathways for this molecule under EI conditions would likely involve cleavage of the C-C bonds in the propyl chain and cleavage of the morpholine ring. A prominent fragment would be expected from the loss of a propyl radical, resulting in a morpholinomethyl cation. Another characteristic fragmentation would be the cleavage of the bond between the propyl chain and the morpholine nitrogen. The NIST WebBook provides mass spectral data for related compounds, which can serve as a reference for interpreting the fragmentation pattern. nist.gov

Table 2: Predicted Key Fragment Ions in the EIMS of this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]+ | [C10H22N2O]+• | 186 |

| [M - C3H7]+ | [C7H15N2O]+ | 143 |

| [M - C4H9N]+ | [C6H13O]+ | 101 |

| Morpholine Ring Fragment | [C4H8NO]+ | 86 |

| Propylamine Fragment | [C3H8N]+ | 58 |

Note: The predicted m/z values are based on the nominal mass of the most abundant isotopes.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and non-volatile molecules. rsc.orgnih.govchemrxiv.org In ESI-MS, the analyte is dissolved in a solvent and sprayed through a charged capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]+.

For this compound, ESI-MS would be expected to produce a strong signal for the protonated molecule at an m/z corresponding to its molecular weight plus the mass of a proton. researchgate.net This technique generally results in less fragmentation compared to EIMS, making it ideal for accurately determining the molecular mass of the parent compound. Tandem mass spectrometry (MS/MS) can be performed on the [M+H]+ ion to induce fragmentation and obtain structural information in a more controlled manner than with EIMS.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysisnist.govscielo.org.mx

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. scielo.org.mx These vibrations are characteristic of specific functional groups present in the molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. nist.gov The N-H stretching vibrations of the primary amine group are expected to appear as one or two bands in the region of 3300-3500 cm-1. docbrown.info The C-H stretching vibrations of the alkyl groups will be observed around 2850-2960 cm-1. The C-N stretching vibrations of the amine and the morpholine ring will likely appear in the 1000-1250 cm-1 region. The C-O-C stretching of the ether linkage in the morpholine ring will produce a strong, characteristic band, typically in the range of 1070-1150 cm-1. The N-H bending vibration of the primary amine is expected around 1590-1650 cm-1. docbrown.info

Raman spectroscopy provides complementary information. While strong in the IR spectrum, the C-O-C stretching vibration is often weak in the Raman spectrum. Conversely, the C-C and C-N skeletal vibrations may show stronger signals in the Raman spectrum. chemicalbook.com The symmetric C-H stretching vibrations are also typically strong in Raman spectra. researchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) - IR | Expected Wavenumber (cm-1) - Raman |

| Primary Amine (NH2) | N-H Stretch | 3300-3500 (medium, may be two bands) | 3300-3500 (weak) |

| Primary Amine (NH2) | N-H Bend | 1590-1650 (medium) | 1590-1650 (weak) |

| Alkyl (CH2, CH3) | C-H Stretch | 2850-2960 (strong) | 2850-2960 (strong) |

| Amine | C-N Stretch | 1000-1250 (medium) | 1000-1250 (medium) |

| Ether (Morpholine) | C-O-C Stretch | 1070-1150 (strong) | 1070-1150 (weak) |

By combining the data from these advanced spectroscopic techniques, a complete and unambiguous structural characterization of this compound can be achieved.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental in the analytical chemistry of this compound, enabling its separation from complex matrices and the assessment of its purity. These methods are predicated on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Detection in Complex Mixtures

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase lining the column.

When coupled with a mass spectrometer, GC-MS becomes a formidable tool for both the separation and identification of components in a mixture. The mass spectrometer fragments the eluted compounds into ions and sorts them based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. While specific GC-MS studies on this compound are not extensively documented in publicly available literature, the mass spectrum of the closely related compound, 4-Morpholinepropanamine, is available in the NIST WebBook, suggesting the suitability of this technique. nist.govnist.govnist.gov The electron ionization mass spectrum of 4-Morpholinepropanamine shows characteristic fragmentation patterns that can be used for its identification.

The application of high-resolution mass spectrometry, such as GC-Orbitrap-MS, has been demonstrated for the structural elucidation of related new psychoactive substances, offering high mass accuracy for the identification of product ions. nih.gov This suggests that similar advanced GC-MS techniques would be highly effective in the analysis of this compound in complex mixtures, providing both high sensitivity and specificity. The analysis of complex mixtures, such as industrial chemical products, often reveals the presence of impurities and isomers, which can be effectively separated and identified using these methods. nih.gov

Illustrative GC-MS Data for this compound:

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium, 1 mL/min |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Key Mass Fragments (m/z) | 100, 127, 147, 128, 86 |

This data is hypothetical and for illustrative purposes only.

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS) for Purification and Analysis

High-performance liquid chromatography is a versatile technique that is well-suited for the analysis and purification of compounds that are not sufficiently volatile or are thermally labile for GC analysis. In HPLC, the sample is dissolved in a liquid solvent (the mobile phase) and is forced through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the compound's affinity for the stationary phase versus the mobile phase.

For this compound, reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile (B52724) or methanol), would be a common approach. The addition of a mass spectrometer detector (LC-MS) significantly enhances the analytical power of HPLC, allowing for the sensitive and selective detection and identification of the compound and any impurities. Techniques such as ultra-high-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UHPLC-QTOF-MS) are routinely used for the identification and characterization of related compounds. nih.gov

Illustrative HPLC Parameters for this compound Analysis:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or MS (ESI+) |

This data is hypothetical and for illustrative purposes only.

Other Advanced Analytical Techniques Applied to this compound

Beyond chromatographic methods, a suite of other advanced analytical techniques can provide deeper insights into the structural and chemical properties of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays can be used to calculate the electron density map of the crystal, from which the positions of the atoms can be determined.

To date, the crystal structure of this compound has not been reported in the crystallographic databases. However, obtaining its crystal structure would provide invaluable information about its bond lengths, bond angles, and intermolecular interactions in the solid state. While the crystal structure of a more complex molecule containing a propyl-N-propylpropan-1-aminium moiety has been determined, this is not directly transferable to the target compound. researchgate.net

Chiroptical Spectroscopy (if relevant for chiral derivatives)

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. These techniques include circular dichroism (CD) and optical rotatory dispersion (ORD). This compound itself is not a chiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it will not exhibit a chiroptical response.

However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a chiral center on the propyl chain or the morpholine ring, then chiroptical spectroscopy would become a critical tool for their stereochemical characterization. The analysis of enantiomers of related compounds, such as 1-methyl-3-phenylpropylamine, has been demonstrated using chiral GC columns, indicating a methodological basis for the separation and analysis of potential chiral derivatives. sigmaaldrich.com

Computational Chemistry and Molecular Modeling of N Propyl 4 Morpholinepropanamine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanics forms the fundamental basis for understanding the electronic structure of molecules, which in turn governs their geometry, stability, and reactivity. For a molecule like N-propyl-4-morpholinepropanamine, with its multiple rotatable bonds and heteroatoms, QM calculations are invaluable for elucidating its intrinsic properties.

This compound is a flexible molecule, capable of adopting numerous spatial arrangements, or conformations, due to rotation around its single bonds. These conformational preferences are not arbitrary; they are dictated by a delicate balance of electronic and steric effects. Density Functional Theory (DFT) is a robust quantum mechanical method well-suited for studying such systems. arxiv.orgnih.gov DFT calculations can be employed to perform a systematic conformational analysis, identifying the most stable, low-energy structures of the molecule.

The process would involve:

Initial Structure Generation: Creating an initial 3D model of this compound.

Conformational Search: Systematically rotating the flexible dihedral angles (e.g., those in the propyl and propanamine linkers) to generate a wide range of possible conformations.

Geometry Optimization: For each generated conformation, DFT calculations are used to find the nearest local energy minimum, relaxing the structure to its most stable geometry for that particular fold.

Energy Calculation: The relative energies of all optimized conformers are calculated to determine their thermodynamic populations. A small difference in energy, even 1 kcal/mol, can significantly impact the prevalence of a conformation at room temperature. researchgate.net

This analysis reveals which shapes the molecule is most likely to adopt in a given environment. These preferred conformations are crucial as they dictate how the molecule presents itself for interaction with other molecules, including biological targets. For instance, the spatial relationship between the morpholine (B109124) ring and the terminal propyl-amino group is a direct consequence of its conformational energetics.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer ID | Dihedral Angle 1 (N-C-C-C) | Dihedral Angle 2 (C-C-N-C) | Relative Energy (kcal/mol) |

| Conf-01 | 178.5° (anti) | 179.1° (anti) | 0.00 |

| Conf-02 | 65.2° (gauche) | 178.8° (anti) | 0.85 |

| Conf-03 | 177.9° (anti) | -68.4° (gauche) | 1.20 |

| Conf-04 | 64.8° (gauche) | 66.9° (gauche) | 2.15 |

This table is illustrative and shows the type of data generated from DFT conformational analysis. Actual values would require specific calculations.

Computational spectroscopy, often employing DFT, has become an indispensable tool for interpreting experimental spectra. researchgate.netresearchgate.net By calculating spectroscopic parameters for a proposed structure, scientists can confirm its identity by matching the predicted spectrum to the experimental one.

NMR Spectroscopy: DFT can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Comparing the computed chemical shifts with experimental data helps to validate the predicted lowest-energy conformation. Taking an average of shifts from multiple low-energy conformers, weighted by their Boltzmann population, can yield even more accurate predictions. researchgate.net

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies corresponding to the stretching and bending of bonds in this compound can be calculated using DFT. These frequencies directly correlate with the peaks observed in Infrared (IR) and Raman spectra. This allows for the assignment of specific spectral bands to the vibrations of particular functional groups, such as the C-O-C stretch of the morpholine ring or the N-H bend of the amine groups. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which are observed in UV-Visible spectroscopy. nih.govacs.org This calculation provides the excitation energies and oscillator strengths, corresponding to the absorption wavelength (λ_max) and intensity of the spectral bands.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Computational Prediction (DFT) | Experimental Data |

| ¹H NMR Chemical Shift (Hα on propyl) | 2.65 ppm | 2.61 ppm |

| ¹³C NMR Chemical Shift (C in morpholine) | 67.2 ppm | 66.9 ppm |

| IR Frequency (C-O-C stretch) | 1115 cm⁻¹ | 1118 cm⁻¹ |

| UV-Vis λ_max (TD-DFT) | 215 nm | Not Available |

This table is for illustrative purposes. It demonstrates how computational predictions are compared with experimental results for structure validation.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While QM methods are excellent for calculating static properties of individual conformations, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. mdpi.com An MD simulation solves Newton's equations of motion for the atoms in the system, allowing researchers to watch the molecule move, vibrate, and change its conformation. nih.govarxiv.org

For this compound, an MD simulation, typically run for nanoseconds to microseconds, would reveal:

Conformational Transitions: The simulation can show how the molecule transitions between different stable conformations identified by DFT.

Solvent Effects: By including explicit solvent molecules (e.g., water) in the simulation box, one can observe how interactions with the solvent influence the molecule's shape and dynamics.

Flexibility Analysis: MD provides a detailed picture of the flexibility of different parts of the molecule, such as the relatively rigid morpholine ring versus the highly flexible propyl and propanamine chains.

MD simulations are crucial for understanding how the molecule behaves in a realistic biological environment and for preparing representative structures for further analysis like molecular docking. nih.govnih.gov

Ligand-Based and Structure-Based Design Principles

In the context of drug discovery, computational modeling helps in designing new molecules with desired biological activity. This can be approached from two main angles: ligand-based design, which uses knowledge of active molecules, and structure-based design, which relies on the 3D structure of the biological target.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). iaanalysis.comjscimedcentral.com The primary goal is to find the binding mode and estimate the binding affinity.

The process involves:

Preparation: Obtaining the 3D structures of both the ligand (from QM or MD) and the receptor (from experimental sources like the Protein Data Bank).

Sampling: Placing the ligand in the receptor's active site and exploring various orientations and conformations. Given the flexibility of this compound, flexible ligand docking algorithms are essential. nih.govduke.edu

Scoring: Using a scoring function to evaluate each pose, estimating the binding free energy. The pose with the best score is predicted as the most likely binding mode.

Docking studies can reveal key interactions, such as hydrogen bonds between the morpholine oxygen or amine groups and amino acid residues in the receptor, which are critical for binding. rsc.org Studies on similar morpholine-containing compounds have successfully used docking to understand their interaction with targets like the mTOR kinase. nih.govnih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Key Interacting Residues |

| Binding Energy (Scoring Function) | -8.5 kcal/mol | ASP-150, LYS-72, TYR-80 |

| Hydrogen Bonds | 3 | Morpholine Oxygen with LYS-72; Amine NH with ASP-150 |

| Hydrophobic Interactions | Propyl chain with LEU-148, VAL-60 |

This table is a hypothetical example of the output from a molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) is a ligand-based method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. wikipedia.org A QSAR model is essentially an equation where:

Activity = f(Descriptors)

The "Descriptors" are numerical representations of the molecule's physicochemical properties (e.g., logP, molecular weight, polar surface area) or structural features (e.g., number of hydrogen bond donors/acceptors, topological indices). youtube.comnih.gov

To build a QSAR model for a series of analogs of this compound, one would:

Compile a dataset of related molecules with their experimentally measured biological activities (e.g., IC₅₀ values).

Calculate a wide range of molecular descriptors for each compound.

Use statistical methods, like multiple linear regression or machine learning, to build a model that best relates the descriptors to the activity. nih.gov

Validate the model to ensure it has predictive power. wikipedia.org

Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and testing. rsc.org

Structure Activity Relationship Sar Studies of N Propyl 4 Morpholinepropanamine Derivatives

Impact of Alkyl Chain Length and Branching on Biological or Catalytic Activities

The length and branching of the N-alkyl chain in morpholine-containing compounds can significantly influence their biological or catalytic activities. This is often attributed to variations in lipophilicity, steric hindrance, and the ability to interact with specific binding pockets of target proteins.

Detailed Research Findings:

In studies of cannabimimetic indoles, the length of the N-1 alkyl side chain is a critical determinant of binding affinity at cannabinoid CB1 and CB2 receptors. nih.gov Research has shown that a minimum alkyl chain length of three carbons is necessary for high-affinity binding, with optimal activity observed with a five-carbon chain. nih.gov Extending the chain to a heptyl group leads to a significant decrease in binding at both receptors, suggesting a defined spatial limit within the receptor's binding site. nih.gov This highlights the importance of the alkyl chain in facilitating hydrophobic interactions within the binding pocket.

Similarly, investigations into other classes of bioactive molecules have demonstrated a clear correlation between alkyl chain length and biological effect. For instance, in certain series of compounds, increasing the alkyl chain length can enhance potency up to a certain point, after which a decline is observed. This "cutoff" effect suggests that while lipophilicity is important for membrane permeability and reaching the target, excessive length can lead to poor solubility or steric clashes that hinder optimal binding.

Hypothetical SAR Data for N-Alkyl-4-Morpholinepropanamine Derivatives:

The following interactive table illustrates a hypothetical trend in biological activity based on the variation of the N-alkyl chain in N-propyl-4-Morpholinepropanamine derivatives. This data is illustrative and based on general principles observed in related compound series.

| Derivative | N-Alkyl Chain | Hypothetical Relative Activity (%) |

| 1 | Methyl | 30 |

| 2 | Ethyl | 65 |

| 3 | Propyl (Parent) | 100 |

| 4 | Isopropyl | 85 |

| 5 | Butyl | 110 |

| 6 | Isobutyl | 95 |

| 7 | Pentyl | 120 |

| 8 | Hexyl | 90 |

Influence of Morpholine (B109124) Ring Substitutions on Activity Profiles

Substitutions on the morpholine ring itself can profoundly impact the activity profile of a compound by altering its conformation, polarity, and potential for hydrogen bonding. The morpholine ring is often considered a "privileged" scaffold in medicinal chemistry due to its favorable physicochemical properties. nih.gov

Detailed Research Findings:

In the context of central nervous system (CNS) active compounds, the morpholine ring is frequently employed to enhance potency and modulate pharmacokinetic properties. acs.orgnih.govnih.govacs.orgresearchgate.net For instance, in the development of selective mTOR kinase inhibitors, the introduction of substituents on the morpholine ring, such as a methyl group at the 3-position or an ethylene (B1197577) bridge between the 3- and 5-positions, has been explored to improve selectivity and brain penetration. nih.gov These modifications can induce conformational changes that enhance the polar surface area, which can be beneficial for CNS drug candidates. nih.gov

Hypothetical SAR Data for Morpholine Ring-Substituted this compound Derivatives:

This table presents a hypothetical SAR for substitutions on the morpholine ring of this compound, based on general principles of medicinal chemistry.

| Derivative | Morpholine Substitution | Hypothetical Relative Activity (%) | Rationale |

| 9 | None (Parent) | 100 | Baseline activity. |

| 10 | 2-Methyl | 115 | May provide favorable steric interactions in a binding pocket. |

| 11 | 3-Methyl | 125 | Could enhance selectivity for certain targets. nih.gov |

| 12 | 2,6-Dimethyl (cis) | 140 | Can lock the ring in a specific conformation, potentially increasing affinity. |

| 13 | 3,5-Dimethyl (cis) | 135 | Similar to 2,6-dimethyl, may enhance target binding. |

| 14 | 2-Phenyl | 90 | Bulky substituent may cause steric hindrance. |

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a crucial computational tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. patsnap.com Once a pharmacophore is defined, it can guide the design of new, more potent, and selective compounds through lead optimization. numberanalytics.compatsnap.com

Detailed Research Findings:

For many classes of drugs, including those acting on the CNS, specific pharmacophores containing the morpholine ring have been identified. acs.orgnih.gov The morpholine ring can contribute to the pharmacophore through its basic nitrogen atom, which can act as a hydrogen bond acceptor or become protonated at physiological pH, and its oxygen atom, which can also participate in hydrogen bonding. nih.govnih.govacs.org Its flexible chair-like conformation allows it to orient appended substituents in optimal positions for interaction with a biological target. acs.orgnih.govnih.govacs.org

Lead optimization strategies often involve iterative cycles of design, synthesis, and testing. patsnap.com For morpholine-containing compounds, this can include:

Structure-Activity Relationship (SAR) Analysis: Systematically modifying different parts of the molecule to understand their contribution to activity. patsnap.com

Scaffold Hopping: Replacing the morpholine ring with another heterocyclic system to explore new chemical space and potentially improve properties. numberanalytics.com

Bioisosteric Replacement: Substituting parts of the molecule with groups that have similar physical or chemical properties to enhance potency or improve pharmacokinetic profiles. numberanalytics.com

Hypothetical Pharmacophore Model for a CNS Target:

Based on the general features of CNS-active morpholine derivatives, a hypothetical pharmacophore for a G-protein coupled receptor (GPCR) target might include:

A basic nitrogen atom (from the morpholine ring) for ionic interactions.

A hydrophobic region corresponding to the propyl group and the propanamine linker.

A hydrogen bond acceptor (the oxygen of the morpholine ring).

An aromatic feature if an aryl group were incorporated into the structure.

Bioisosteric Modifications of the this compound Scaffold

Bioisosterism is a strategy used in medicinal chemistry to design analogues of bioactive compounds by replacing a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. numberanalytics.comacs.org

Detailed Research Findings:

The morpholine ring itself is often considered a bioisostere of other cyclic amines like piperidine (B6355638) and piperazine. acs.org Its introduction can alter a compound's pKa, polarity, and metabolic stability. For example, replacing a piperidine ring with a morpholine can sometimes reduce metabolism at the positions adjacent to the nitrogen.

More advanced bioisosteric replacements for the morpholine moiety have also been explored. These include:

Spirocyclic systems: Spiro-type building blocks, such as those containing an oxetane (B1205548) and an azetidine (B1206935) ring, have been used as morpholine bioisosteres to introduce more sp3 character, which can improve solubility and three-dimensionality. tcichemicals.com

Bridged and Fused Systems: The introduction of bridged or fused ring systems can conformationally constrain the molecule, potentially leading to increased affinity and selectivity. enamine.net

Hypothetical Bioisosteric Replacements for the Morpholine Ring in this compound:

This table provides examples of hypothetical bioisosteric replacements for the morpholine ring in this compound and their potential impact on activity, based on general principles of bioisosterism.

| Derivative | Bioisosteric Replacement | Hypothetical Relative Activity (%) | Potential Advantage |

| 15 | Piperidine | 90 | Increased basicity, altered polarity. |

| 16 | Thiomorpholine | 105 | Altered hydrogen bonding capacity and lipophilicity. |

| 17 | N-Methylpiperazine | 80 | Introduction of a second basic center, potential for new interactions. |

| 18 | Oxetane-substituted amine | 110 | Reduced planarity, improved solubility. tcichemicals.com |

| 19 | Bicyclic Amine | 120 | Conformational rigidity, potential for enhanced binding. enamine.net |

Applications of N Propyl 4 Morpholinepropanamine in Advanced Materials Science and Catalysis

Integration into Polymeric Systems and Functional Materials

The dual functionality of N-propyl-4-morpholinepropanamine allows it to be incorporated into polymers to modify their chemical and physical properties, enhancing performance in applications like coatings and adhesives. researchgate.net

Role as a Crosslinking Agent or Monomer

This compound can function as both a monomer in polymerization reactions and as a crosslinking agent to create networked polymer structures. The primary amine group is a reactive site that can readily participate in reactions with various functional groups, such as isocyanates, epoxides, and carboxylic acids.

This reactivity is particularly relevant in the synthesis of polyurethanes, where it can act as a chain extender or crosslinker. A patent for the preparation of N-aminopropyl morpholine (B109124) mentions its use as a catalyst and a solidifying agent for the synthesis of polyurethane prepolymers. illinois.edu In this context, the primary amine group reacts with isocyanate (-NCO) groups of the polyurethane prepolymer. This reaction forms urea (B33335) linkages, which can either extend the polymer chains or, if the prepolymer has more than two isocyanate groups, create crosslinks between chains. This crosslinking increases the molecular weight and creates a more rigid, three-dimensional network structure, which enhances the thermal stability and mechanical properties of the final polyurethane material. researchgate.netnih.gov

The process improves the durability and performance of materials used in demanding applications like industrial coatings and high-strength adhesives. researchgate.net

Surface Modification and Functionalization

The aminopropyl group of this compound makes it a strong candidate for the surface modification of various materials, including nanoparticles and polymer films. The primary amine can be covalently bonded to surfaces containing functional groups like carboxyls, epoxides, or silanols, thereby altering the surface chemistry.

While direct research on the use of this compound for surface modification is limited in the available literature, the principle is well-established with structurally similar compounds. For example, 3-aminopropyltriethoxysilane (APTES) is widely used to functionalize the surfaces of silica (B1680970) and metal oxide nanoparticles. nih.govresearchgate.netresearchgate.netrsc.org In a typical process, the silane (B1218182) end of APTES reacts with hydroxyl groups on the nanoparticle surface, leaving the aminopropyl group exposed. This new amino-functionalized surface can then be used for further reactions, such as attaching biomolecules or catalysts. researchgate.net

Given its terminal primary amine, this compound could be used in a similar fashion to introduce morpholine functionalities onto a surface. This would modify properties such as hydrophilicity, charge, and reactivity, which is crucial for applications in composites, biomedical devices, and nano-adsorbers. researchgate.net

Use as a Building Block in Heterogeneous Catalysis

This compound serves as a valuable building block for the synthesis of heterogeneous catalysts. Its ability to act as a ligand for metal ions is key to this application. researchgate.net The nitrogen atoms of both the primary amine and the morpholine ring can coordinate with transition metal ions to form stable metal complexes.

These organometallic complexes can then be immobilized onto a solid support, such as silica, alumina, or magnetic nanoparticles, to create a heterogeneous catalyst. This process combines the high activity and selectivity of a homogeneous catalyst with the practical advantages of a heterogeneous system, namely easy separation from the reaction mixture and potential for recycling.

Research on related compounds demonstrates this concept. For instance, (3-aminopropyl)trialkoxysilanes have been used to functionalize the surface of silica-coated magnetic nanoparticles. rsc.org The aminopropyl groups then serve as anchors for immobilizing catalytically active species, such as chlorosulphonic acid, for use in green chemical syntheses. rsc.org this compound could similarly be used to anchor metal complexes, leveraging its coordination chemistry to facilitate reactions with high efficiency and selectivity. researchgate.net

Interactive Table 2: Conceptual Application in Heterogeneous Catalyst Synthesis

| Step | Description | Key Functional Group |

|---|---|---|

| 1. Support Functionalization | The primary amine of this compound reacts with a solid support (e.g., silica gel). | Primary Amine (-NH₂) |

| 2. Metal Coordination | The morpholine nitrogen and/or the primary amine nitrogen act as ligands, binding to a catalytically active metal center. | Morpholine Nitrogen, Primary Amine |

| 3. Catalysis | The immobilized catalyst facilitates a chemical reaction, with reactants interacting at the metal center. | Metal-Ligand Complex |

| 4. Separation & Reuse | The solid catalyst is easily filtered or magnetically separated from the reaction products and can be reused. | Solid Support |

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. mdpi.comrsc.org The molecular structure of this compound makes it a potential candidate for forming ordered supramolecular assemblies.

The molecule possesses key features for hydrogen bonding:

Hydrogen Bond Donors: The primary amine group (-NH₂) has two hydrogen atoms that can act as donors.

Hydrogen Bond Acceptors: The nitrogen and oxygen atoms within the morpholine ring can both accept hydrogen bonds.

This combination of donor and acceptor sites allows for the formation of specific and directional intermolecular connections, leading to the self-assembly of larger, ordered structures like chains, layers, or three-dimensional networks. researchgate.netrsc.org While specific studies on the supramolecular self-assembly of this compound are not prominent in the reviewed literature, the principles of hydrogen bonding seen in similar molecules, such as amides and other amines, suggest its potential in this area. rsc.org The ability to form such networks is fundamental to designing molecular crystals, gels, and other functional organic materials.

Environmental and Biotechnological Contexts of N Propyl 4 Morpholinepropanamine

Occurrence and Detection in Natural Systems

Direct evidence for the natural occurrence of N-propyl-4-morpholinepropanamine in sources such as biomass extracts is not documented in scientific literature. However, the parent compound, morpholine (B109124), and its derivatives are recognized as xenobiotics, meaning they are man-made compounds not typically found in nature. researchgate.netresearchgate.netresearchgate.netuni-pannon.hu Their presence in the environment is primarily due to industrial activities. researchgate.net Morpholine is widely used as a corrosion inhibitor in steam boiler systems, a solvent, and in the manufacturing of various products like rubber, textiles, pesticides, and pharmaceuticals. nih.govnih.govacs.org Consequently, it can be released into the environment through industrial effluents. researchgate.netnih.gov

Some simple morpholine derivatives, specifically morpholine-2,5-diones, have been found in small quantities in natural sources like flowers, mushrooms, sea cucumbers, bacteria, and algae. acs.org However, these are structurally distinct from this compound.

The detection of morpholine in environmental samples can be challenging due to its high water solubility, which complicates extraction and analysis. researchgate.netuni-pannon.hunih.gov Analytical methods such as gas chromatography and mass spectrometry are often employed to indirectly identify its degradation products. researchgate.netuni-pannon.hu

Biodegradation and Environmental Fate Studies

The environmental fate of morpholine is of particular interest due to its potential to form N-nitrosomorpholine, a known carcinogen, under certain environmental conditions. researchgate.netnih.gov Fortunately, morpholine is biodegradable. nih.gov

Microbial Degradation:

Several bacterial species, most notably from the genera Mycobacterium and Pseudomonas, have been identified as capable of degrading morpholine, often utilizing it as a sole source of carbon and nitrogen. researchgate.netresearchgate.netuni-pannon.hunih.gov Strains of Mycobacterium aurum and Mycobacterium chelonae have been specifically studied for their morpholine degradation capabilities. researchgate.netnih.govnih.gov One study isolated a Mycobacterium strain, RP1, from activated sludge that could effectively degrade morpholine. nih.gov Another study identified Halobacillus blutaparonensis as a novel bacterial genus capable of degrading morpholine. researchgate.netuni-pannon.hu

Degradation Pathways:

Research has elucidated the metabolic pathways for morpholine biodegradation. A common initial step involves the cleavage of the C-N bond in the morpholine ring, a reaction often catalyzed by a cytochrome P-450 monooxygenase. nih.govnih.gov This leads to the formation of intermediates. Two primary degradation pathways have been proposed:

Diglycolic Acid/Glycolate Pathway: This pathway proceeds through intermediates such as 2-(2-aminoethoxy)acetate (B1259841) and glycolate. researchgate.netresearchgate.netuni-pannon.hunih.gov

Ethanolamine/Monoethanolamine Pathway: This alternative route also contributes to the breakdown of the morpholine structure. researchgate.netresearchgate.net

Ultimately, the biodegradation of morpholine by these microorganisms leads to the formation of ammonia (B1221849), which can be utilized by the bacteria. researchgate.netresearchgate.netuni-pannon.hu

Factors Affecting Biodegradation:

The rate and extent of biodegradation of polymeric materials, which can be conceptually related to the breakdown of complex molecules like morpholine derivatives, are influenced by several factors. These include the polymer's crystallinity, molecular weight, and hydrophobicity. ncsu.edu Generally, lower molecular weight and lower crystallinity enhance biodegradability. ncsu.edu

Role in Biocatalytic Processes

While there is no specific information on the role of this compound in biocatalytic processes, the broader field of biocatalysis has explored the use of morpholine derivatives and enzymes that can act on them.

Enzymatic Synthesis and Modification:

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a growing field in industrial synthesis due to its high selectivity and mild reaction conditions. nih.gov Enzymes like laccases and imine reductases (IREDs) have been used in reactions involving morpholine-containing compounds. digitellinc.comnih.gov

For instance, laccase from Myceliophthora thermophila has been used to catalyze the reaction between morpholines with primary or secondary amino groups and para-dihydroxylated aromatic systems, producing novel morpholine-substituted aromatic compounds with potential biological activities. nih.gov In another example, an IRED was employed in the enantioselective synthesis of (S)-3-(4-(trifluoromethyl)phenyl)morpholine, a key pharmaceutical intermediate. digitellinc.com

Morpholine-Based Organocatalysts:

Researchers have also synthesized and studied new organocatalysts based on the morpholine structure. For example, β-morpholine amino acids have been developed and tested as catalysts in 1,4-addition reactions, demonstrating good efficiency and stereoselectivity despite the generally lower reactivity of morpholine-enamines compared to similar structures like pyrrolidine. frontiersin.org

The combination of chemical and biological catalysis, known as chemoenzymatic catalysis, is often performed in water, which is considered an environmentally friendly solvent and is the natural medium for most enzymes. nih.gov

Future Directions and Emerging Research Avenues for N Propyl 4 Morpholinepropanamine

Addressing Current Research Gaps in N-propyl-4-Morpholinepropanamine Chemistry

A thorough review of the current scientific literature reveals a significant gap in the specific investigation of this compound. While its parent compound, 4-Morpholinepropanamine, is well-documented, dedicated studies on the N-propyl derivative are sparse. nih.govnist.govnist.gov This presents a fertile ground for foundational research. Key areas that warrant investigation include a comprehensive characterization of its physicochemical properties, an in-depth analysis of its conformational landscape, and a detailed study of its reactivity.

A primary research gap is the lack of extensive spectroscopic and crystallographic data for this compound. A systematic study to acquire and analyze its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data would provide a definitive structural confirmation and a basis for quality control in future synthetic endeavors. Furthermore, single-crystal X-ray diffraction studies would offer invaluable insights into its solid-state conformation and intermolecular interactions.

Another underexplored area is its chemical stability and degradation profile under various conditions, such as a range of pH values, temperatures, and in the presence of oxidative or reductive agents. Understanding these parameters is crucial for its potential application in pharmaceuticals or materials, where stability is a critical factor.

Finally, a comparative study of the basicity and nucleophilicity of this compound against its parent amine and other N-alkylated analogs would provide a clearer understanding of how the N-propyl group modulates its chemical behavior. This fundamental knowledge is essential for designing and predicting its reactivity in various chemical transformations.

Innovations in Synthetic Methodologies for this compound

The synthesis of this compound can be envisaged through the N-alkylation of 4-Morpholinepropanamine. However, traditional alkylation methods often suffer from challenges such as over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts, and the need for harsh reaction conditions. masterorganicchemistry.com Innovations in synthetic methodologies could provide more efficient, selective, and sustainable routes to this tertiary amine.

One promising avenue is the use of modern catalytic systems for the N-alkylation of amines. For instance, visible-light-mediated photoredox catalysis has emerged as a powerful tool for C-N bond formation under mild conditions. nih.gov Exploring the application of such methods for the propylation of 4-Morpholinepropanamine could lead to higher yields and selectivity, minimizing the formation of byproducts. Another innovative approach involves the use of transfer hydrogenation or borrowing hydrogen methodologies, which utilize alcohols as alkylating agents in the presence of a suitable catalyst, generating water as the only byproduct.

Furthermore, the development of flow chemistry processes for the synthesis of this compound could offer significant advantages in terms of scalability, safety, and process control. A continuous-flow reactor could allow for precise control over reaction parameters, leading to improved yields and purity.

Below is a table outlining potential innovative synthetic routes that could be explored:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Visible-Light Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. | Screening of photosensitizers and reaction conditions. |

| Transfer Hydrogenation | Use of readily available propyl alcohol, green chemistry approach. | Development of efficient and recyclable catalysts. |

| Reductive Amination | Controlled reaction with propanal. organic-chemistry.org | Optimization of reducing agents and reaction conditions. |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control. | Reactor design and optimization of flow parameters. |

Exploration of Novel Biological Targets and Mechanistic Pathways

The morpholine (B109124) ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. acs.orgnih.govnih.gov The introduction of an N-propyl group to 4-Morpholinepropanamine can significantly alter its lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with biological targets. A systematic exploration of the biological activities of this compound is a critical future direction.

Initial screening of the compound against a broad panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, could reveal unexpected activities. Given the prevalence of the morpholine moiety in central nervous system (CNS) active drugs, investigating the potential neurological effects of this compound is a logical starting point. acs.org For instance, its structural similarity to compounds known to interact with serotonin (B10506) or noradrenaline transporters suggests that it could be a candidate for development as an antidepressant or anxiolytic agent. nih.gov

Furthermore, the morpholine nucleus is a key component in several anticancer agents. nih.govnih.gov Therefore, evaluating the cytotoxic activity of this compound against various cancer cell lines is a worthwhile endeavor. Mechanistic studies to elucidate the mode of action, should any significant activity be found, would be the next crucial step. This could involve identifying the specific cellular pathways or molecular targets that are modulated by the compound.

The table below outlines potential biological targets for investigation based on the activities of related morpholine derivatives:

| Therapeutic Area | Potential Molecular Targets | Rationale |

| Central Nervous System | Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | Structural similarity to known monoamine reuptake inhibitors. nih.gov |

| Oncology | Kinases, DNA, Tubulin | Morpholine is a key pharmacophore in many anticancer drugs. nih.gove3s-conferences.org |

| Infectious Diseases | Bacterial or Fungal Enzymes | Morpholine derivatives have shown antimicrobial properties. e3s-conferences.orgjocpr.com |

| Inflammation | Cyclooxygenase (COX), Lipoxygenase (LOX) | Some morpholine compounds exhibit anti-inflammatory activity. researchgate.net |

Advanced Material Science Applications of this compound Derivatives

The unique structural features of this compound, including the tertiary amine and the morpholine oxygen, make it an interesting building block for the development of advanced materials. The tertiary amine can act as a catalytic site or a point of attachment for polymerization, while the morpholine ring can influence the material's properties such as solubility and thermal stability.

One area of exploration is the use of this compound as a catalyst or curing agent in polymer synthesis. e3s-conferences.org Its basic nature could catalyze reactions such as the formation of polyurethanes or epoxies. The incorporation of this molecule into a polymer backbone could also impart specific functionalities.

Furthermore, derivatives of this compound could be investigated for their potential as corrosion inhibitors. The nitrogen and oxygen atoms can coordinate with metal surfaces, forming a protective layer. The N-propyl group could enhance the hydrophobicity of this layer, further improving its protective properties.

In the realm of nanotechnology, self-assembling systems based on functionalized this compound derivatives could be designed. The amphiphilic nature that could be introduced by further modification might lead to the formation of micelles or vesicles with potential applications in drug delivery or catalysis.

Finally, the ability of polyamines to promote silica (B1680970) formation is an exciting area of research. ntu.ac.uk Investigating whether this compound or its oligomers can direct the formation of structured silica materials could open up new avenues in biomimetic materials synthesis.

The following table summarizes potential material science applications:

| Application Area | Potential Role of this compound | Key Research Directions |

| Polymer Chemistry | Catalyst, Curing Agent, Monomer | Synthesis and characterization of polymers incorporating the molecule. |

| Corrosion Inhibition | Protective Film Formation on Metal Surfaces | Electrochemical and surface analysis studies. |

| Nanotechnology | Self-Assembling Systems | Design and synthesis of amphiphilic derivatives. |

| Biomimetic Materials | Template for Silica Formation | Investigation of silicification activity. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-propyl-4-Morpholinepropanamine, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination, leveraging the morpholine ring’s reactivity. For reproducibility, control reaction parameters such as temperature (e.g., 60–80°C for amination), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios (1:1.2 amine:alkylating agent). Purification via column chromatography (silica gel, ethyl acetate/hexane) or distillation ensures purity >95%. Structural validation requires H/C NMR and high-resolution mass spectrometry (HRMS) to confirm the propyl-morpholine linkage .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC-UV (C18 column, acetonitrile/water mobile phase) and track impurities. Store in amber vials under inert gas (argon) at -20°C to prevent oxidation or hydrolysis of the morpholine ring .

Q. What analytical techniques are critical for characterizing this compound in complex matrices?

- Methodological Answer : Use LC-MS/MS (QTOF or triple quadrupole) for trace detection in biological samples. For quantification, employ internal standards (e.g., deuterated analogs) to correct for matrix effects. FTIR and X-ray crystallography can resolve structural ambiguities, particularly for stereochemical assignments .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological interactions of this compound with target receptors?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystallographic data of related morpholine-containing ligands (e.g., kinase inhibitors). Validate predictions with in vitro binding assays (e.g., SPR or fluorescence polarization). QSAR models can optimize substituent effects on binding affinity .

Q. What strategies resolve contradictions in reported biological activity data for morpholine derivatives like this compound?

- Methodological Answer : Cross-validate assays (e.g., compare enzymatic vs. cell-based assays) to identify context-dependent effects. Analyze batch-to-batch purity differences via UPLC-ELSD. Reproduce studies under standardized conditions (e.g., ATP concentration in kinase assays) and apply statistical tools (ANOVA, meta-analysis) to reconcile discrepancies .

Q. How do researchers design in vivo studies to address the pharmacokinetic limitations of this compound?

- Methodological Answer : Optimize bioavailability by formulating with co-solvents (e.g., PEG 400) or liposomal carriers. Use radiolabeled C-N-propyl-4-Morpholinepropanamine for ADME studies in rodents. Monitor metabolite profiles via LC-HRMS and correlate with toxicity endpoints (e.g., liver enzyme assays) .

Q. What advanced techniques identify and quantify trace impurities in this compound batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.